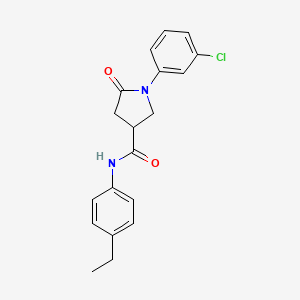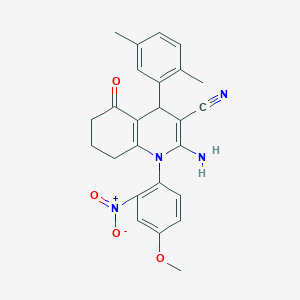
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-9722, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The compound has been the subject of scientific research due to its potential use in the treatment of type 2 diabetes.
Wirkmechanismus
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a competitive inhibitor of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting blood glucose levels and HbA1c levels, which are markers of long-term blood glucose control. Additionally, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve lipid metabolism and reduce inflammation in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for DPP-4. This allows for precise manipulation of the incretin system and the study of its effects on glucose metabolism. However, one limitation of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential use in the treatment of type 2 diabetes. One direction is the study of its long-term effects on glucose metabolism and its potential for preventing complications of diabetes such as cardiovascular disease. Another direction is the study of its effects on other metabolic pathways and its potential for treating other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may lead to the discovery of new drugs for the treatment of type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in the treatment of type 2 diabetes. DPP-4 inhibitors like 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. Several preclinical studies have shown that 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is effective in improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-13-6-8-16(9-7-13)21-19(24)14-10-18(23)22(12-14)17-5-3-4-15(20)11-17/h3-9,11,14H,2,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKICUAYHSSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)
![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)
![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)
![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103906.png)
![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-isopropylbenzamide](/img/structure/B4103940.png)